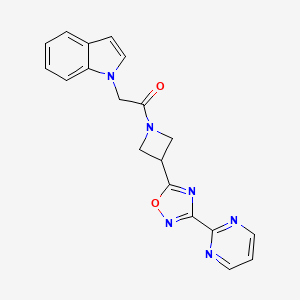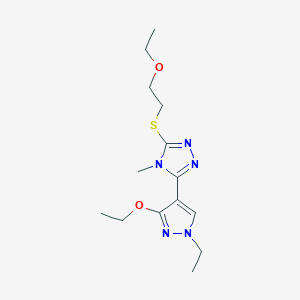
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2418594-06-4 . It has a molecular weight of 228.08 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride . The InChI code is 1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Modification in Polymer Hydrogels
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhance the thermal stability and biological activity of the polymers. Such amine-modified polymers show increased swelling and have potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Pyrazole Derivatives
The compound is instrumental in synthesizing various pyrazole derivatives. For instance, its derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies reveal a significant correlation between the molecular structure of the synthesized compounds and their efficiency as corrosion inhibitors (Missoum et al., 2013).
Catalytic Synthesis of Antioxidant Agents
In the field of catalytic synthesis, 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride-related compounds have been synthesized for their potent antioxidant properties. These compounds have shown promising results in vitro for antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Development of Multifunctional Heterocycles
The compound has been utilized in the synthesis of diverse and densely functionalized heterocycles, like 2-amino-3-cyano-4H-pyrans. These have been synthesized using environmentally friendly and cost-effective methods, demonstrating its versatility and potential in creating novel organic compounds (Brahmachari & Banerjee, 2014).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising results against various human tumor cell lines, indicating their significance in developing new therapeutic agents (Mohareb et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-4-1-2-8-9-4;;/h1-2,5H,3,7H2,(H,8,9)(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYUPLJITQMWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)


methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)


![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)